molecular formula C10H13F3N2O2 B1430027 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1432679-18-9

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1430027
CAS RN: 1432679-18-9
M. Wt: 250.22 g/mol
InChI Key: STCIXWLFZGDZGX-UHFFFAOYSA-N
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Description

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, also known as DMPA, is a pyrazole derivative that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Reddy and Rao (2006) discussed a rapid synthesis method for propanoic acids, which could be relevant for synthesizing compounds like 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid. This method involves using Meldrum's acid from carboxaldehydes and could be applied to create functionalized benzopyrans and pyrazoles, crucial in medicinal chemistry (Reddy & Rao, 2006).

Medicinal Chemistry and Pharmacology

  • Inhibitors of Fructose-1,6-bisphosphatase : Research by Rudnitskaya et al. (2009) identified various compounds, including substituted pyrazoles, as potential inhibitors of fructose-1,6-bisphosphatase. This discovery is significant as it highlights the potential of pyrazole derivatives in developing new pharmaceuticals (Rudnitskaya et al., 2009).

Material Science

  • Polymeric Compounds : Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including pyrazole derivatives. This modification leads to polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Catalysis and Chemical Reactions

  • Catalytic Properties : Research on pyrazole-based ligands, such as those studied by Boussalah et al. (2009), indicates their potential in catalytic applications, particularly in oxidative reactions. These ligands, when complexed with metals like copper, show effectiveness in catalyzing oxidation reactions (Boussalah et al., 2009).

Biomedical Research

  • Antimicrobial and Antioxidant Activity : Govindaraju et al. (2012) evaluated pyrazoline derivatives for their antimicrobial and antioxidant activities. The study provides insights into the structure-activity relationship, indicating the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Mechanism of Action

properties

IUPAC Name

2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-5(9(16)17)8-6(2)14-15(7(8)3)4-10(11,12)13/h5H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIXWLFZGDZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 3
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 6
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid

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